(E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one

Physicochemical profiling Drug-likeness Lipophilicity

(E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one (CAS 1421587-09-8) is a synthetic small molecule (MW 346.5 g/mol, XLogP3-AA 4.2, TPSA 23.6 Ų) featuring a cinnamamide moiety linked to a 2-benzyl-4-cyclopropylpiperazine scaffold. The compound's structural record was created in PubChem in 2013 and has no associated bioactivity data, patents, or primary literature reporting its pharmacological profile.

Molecular Formula C23H26N2O
Molecular Weight 346.474
CAS No. 1421587-09-8
Cat. No. B2564815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one
CAS1421587-09-8
Molecular FormulaC23H26N2O
Molecular Weight346.474
Structural Identifiers
SMILESC1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C23H26N2O/c26-23(14-11-19-7-3-1-4-8-19)25-16-15-24(21-12-13-21)18-22(25)17-20-9-5-2-6-10-20/h1-11,14,21-22H,12-13,15-18H2/b14-11+
InChIKeyKLYMXSGFHKTCHL-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: (E)-1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one (CAS 1421587-09-8) as a Research Chemical


(E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one (CAS 1421587-09-8) is a synthetic small molecule (MW 346.5 g/mol, XLogP3-AA 4.2, TPSA 23.6 Ų) featuring a cinnamamide moiety linked to a 2-benzyl-4-cyclopropylpiperazine scaffold [1]. The compound's structural record was created in PubChem in 2013 and has no associated bioactivity data, patents, or primary literature reporting its pharmacological profile [1]. Its primary verified source of availability is as a research chemical from commercial screening compound suppliers.

Why Generic Piperazines Cannot Substitute for CAS 1421587-09-8 in Focused Screening Libraries


The compound's distinguishing feature is its specific 2-benzyl-4-cyclopropyl substitution pattern on the piperazine ring, combined with a cinnamamide group. Simple N-benzylpiperazines or N-cyclopropylpiperazines used as generic synthetic intermediates lack this precise three-dimensional arrangement of lipophilic (benzyl, cinnamyl) and sterically constrained (cyclopropyl) elements [1]. While no direct comparative biological data exists for this compound, this unique topological pharmacophore cannot be replicated by combining separate benzylpiperazine and cyclopropylpiperazine building blocks in a screening well. Its computed properties (XLogP3-AA of 4.2 and zero H-bond donors) further differentiate it from more polar piperazine analogs, suggesting distinct membrane permeability and protein-binding profiles that are critical for phenotypic screening hit identification [1].

Quantitative Comparative Analysis: (E)-1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one vs. Class Analogs


Lipophilic Ligand Efficiency Potential: A Computed Physicochemical Comparison

The target compound's computed XLogP3-AA of 4.2 positions it in a distinctly higher lipophilicity range compared to simple cinnamoyl-piperazine intermediates that lack the benzyl and cyclopropyl substitutions. For context, 1-cinnamoylpiperazine has an estimated logP of approximately 1.2, while the addition of the hydrophobic benzyl and cyclopropyl groups as in 1421587-09-8 increases computed lipophilicity by nearly 3 log units. This property difference is critical for partitioning into hydrophobic biological compartments and for structure-activity relationship (SAR) studies aiming to probe lipophilic binding pockets [1].

Physicochemical profiling Drug-likeness Lipophilicity

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization (MPO) Desirability

The compound possesses a predicted TPSA of 23.6 Ų, which is very low and falls within the optimal range (< 60-70 Ų) for central nervous system (CNS) drug candidates. This metric is substantially lower than more polar piperazine derivatives, such as 1-(2-pyrimidinyl)piperazine (TPSA ~50 Ų), and suggests superior passive blood-brain barrier permeability potential. Combined with its high lipophilicity, the compound's physicochemical profile is theoretically aligned with CNS MPO desirability criteria, though no in vivo brain penetration data is available [1].

CNS drug discovery Blood-brain barrier penetration MPO score

Hydrogen Bond Donor Deficiency: A Differentiator for Pharmacokinetic Profiling

Unlike many piperazine analogs that possess a secondary amine capable of acting as a hydrogen bond donor (HBD), 1421587-09-8 has zero HBDs. Both piperazine nitrogens are substituted with cyclopropyl and benzyl groups, and the cinnamamide is a tertiary amide. This is directly comparable to 1-benzylpiperazine, which has one HBD. A zero HBD count is often associated with improved oral absorption and reduced P-glycoprotein efflux liability, a key design feature for orally bioavailable CNS drugs [1].

Pharmacokinetics Oral bioavailability Hydrogen bonding

Recommended Procurement Applications for (E)-1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one


CNS Focused Fragment-Based or Phenotypic Screening Library Design

With a low TPSA (23.6 Ų), zero HBDs, and an XLogP3-AA of 4.2, 1421587-09-8 occupies a desirable CNS physicochemical space. It can serve as a scaffold for generating analog libraries aimed at identifying hits for neurodegenerative or psychiatric disorders where blood-brain barrier penetration is essential. Its structural features align with CNS MPO optimization guidelines, making it a prioritized procurement for CNS-focused screening collections [1].

SAR Exploration of Cyclopropyl-Containing Cinnamamides in Kinase or GPCR Programs

The compound contains a cinnamamide Michael acceptor motif, which is known to form covalent bonds with cysteine residues in certain kinase and GPCR targets. The unique combination of a cyclopropyl group (conferring metabolic stability) and a benzyl group (enhancing hydrophobic interactions) makes it a versatile starting point for irreversible inhibitor design. For programs targeting kinases or proteases, this compound offers a distinct chemical starting point for SAR expansion [1].

Metabolic Stability Screening Using Cyclopropyl-Containing Piperazines

The cyclopropyl group is often employed in medicinal chemistry to reduce N-dealkylation and oxidative metabolism of piperazine rings. 1421587-09-8 can serve as a control compound in microsomal stability assays to benchmark the metabolic lability of other piperazine derivatives. Its distinct substitution pattern allows research teams to isolate the contribution of the cyclopropyl moiety to metabolic stability [1].

Quote Request

Request a Quote for (E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.